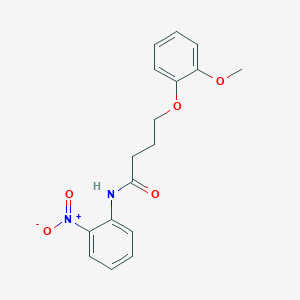![molecular formula C18H9ClINO2 B254828 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254828.png)
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with a chemical formula of C21H11ClINO2. This compound is also known as Ciliatine and is a derivative of isoquinoline. The compound has been studied extensively for its potential applications in scientific research.
科学的研究の応用
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied extensively for its potential applications in scientific research. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been found to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its high purity and stability, which make it easy to handle and store. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic organic compound with potential applications in scientific research. The compound has been studied extensively for its potential use in the treatment of cancer and neurodegenerative diseases. The synthesis method has been optimized to achieve high yields and purity of the compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 4-iodoaniline with 2-chlorobenzoic acid in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with phthalic anhydride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
特性
製品名 |
6-chloro-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
|---|---|
分子式 |
C18H9ClINO2 |
分子量 |
433.6 g/mol |
IUPAC名 |
6-chloro-2-(4-iodophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClINO2/c19-15-9-8-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)11-6-4-10(20)5-7-11/h1-9H |
InChIキー |
QTFWMMMXNHSOTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![3-(2-ethoxyphenoxy)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-7-olate](/img/structure/B254759.png)





![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)